1-Aminocyclopentanecarbonitrile hydrochloride 1-Aminocyclopentanecarbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 16195-83-8
VCID: VC21141599
InChI: InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H
SMILES: C1CCC(C1)(C#N)N.Cl
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol

1-Aminocyclopentanecarbonitrile hydrochloride

CAS No.: 16195-83-8

Cat. No.: VC21141599

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclopentanecarbonitrile hydrochloride - 16195-83-8

Specification

CAS No. 16195-83-8
Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
IUPAC Name 1-aminocyclopentane-1-carbonitrile;hydrochloride
Standard InChI InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H
Standard InChI Key KZUVFEAHMVSCMQ-UHFFFAOYSA-N
SMILES C1CCC(C1)(C#N)N.Cl
Canonical SMILES C1CCC(C1)(C#N)N.Cl

Introduction

Synthesis and Industrial Production

Synthesis Pathway

The synthesis of 1-aminocyclopentanecarbonitrile hydrochloride involves a multi-step process optimized for industrial scalability:

StepReactionConditionsYield
1Cyclopentanone + NaCN + NH₄Cl → 1-Aminocyclopentane carbonitrile (IV)Methanol/water, 60°C, 45 min4 g (oil form)
2(IV) + Valeroyl chloride → N-(1-Cyanocyclopentyl)pentanamide (V)Dichloromethane, 10°C → RT, 3 hrs30.0 g (oil)
3(V) + HCl + Acetic acid → 1-(Pentanoylamino)cyclopentanecarboxylic acid (I)60°C, 24 hrs24.0 g (solid)

Key Optimization: Hydrolysis of intermediate (V) with HCl and acetic acid reduces residual amide impurities to <0.5%, compared to 4–5% in prior methods .

Advantages Over Prior Methods

  • Avoidance of Pyridine: Earlier syntheses used pyridine as a base, posing environmental and safety risks .

  • Simplified Hydrolysis: The HCl/acetic acid combination eliminates the need for vigorous autoclave conditions .

  • Cost-Effectiveness: Reagents like triethylamine and dichloromethane are industrially viable .

Physical and Chemical Properties

Core Properties

PropertyValueSource
Molecular FormulaC₆H₁₀N₂·HCl
Molecular Weight146.62 g/mol
Density1.02 g/cm³
Boiling Point217°C (760 mmHg)
Flash Point85°C
SolubilitySlightly soluble in water

Spectroscopic Data

  • SMILES Notation: C1CCC(C1)(C#N)N

  • InChI Key: KZUVFEAHMVSCMQ-UHFFFAOYSA-N

  • Exact Mass: 110.0844 Da (base compound)

Applications in Pharmaceutical Synthesis

Role in Irbesartan Production

1-Aminocyclopentanecarbonitrile hydrochloride serves as a precursor in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in hypertension treatment .

Key Steps:

  • Condensation: Reacts with 2-(4-aminomethylphenyl)benzonitrile using DCC to form a condensed intermediate .

  • Cyclization: Acid-mediated cyclization generates a cyano-irbesartan intermediate .

  • Tetrazole Formation: Sodium azide converts the cyano group to a tetrazole moiety, yielding Irbesartan .

Industrial Relevance

  • Purity Requirements: High-purity intermediates are critical to meet FDA/EMA standards for active pharmaceutical ingredients (APIs) .

  • Scalability: The HCl salt enhances stability during storage and handling, reducing degradation risks .

HazardGHS ClassificationPrecautions
ToxicityH301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)Use personal protective equipment (PPE)
ReactivityIncompatible with heat/oxidizersStore in a cool, dry place away from ignition sources

Regulatory Compliance

  • Storage: Room temperature, sealed container .

  • Disposal: Incinerate under controlled conditions .

Analytical Characterization

Computed Properties

ParameterValueSource
XLogP3-AA0.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Chromatographic Behavior

  • HPLC Conditions: Typically eluted using reverse-phase columns with aqueous/organic mobile phases .

  • Detection: UV-Vis at 210–220 nm .

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